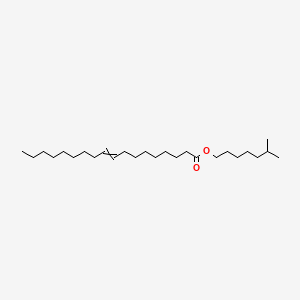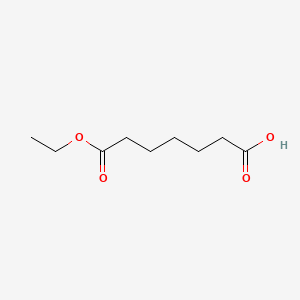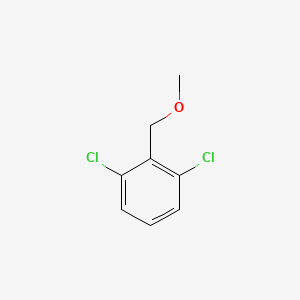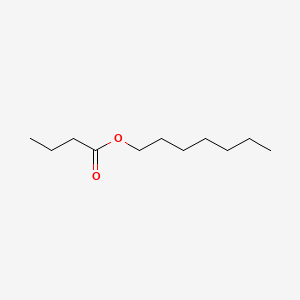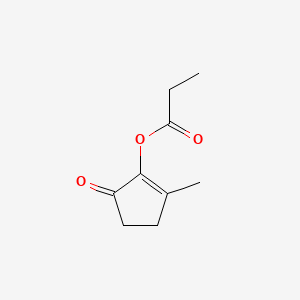
1,1,1,2,3,3,3-ヘプタクロロプロパン
概要
説明
1,1,1,2,3,3,3-Heptachloropropane is a compound of chlorine, hydrogen, and carbon . Its linear formula is C2Cl5CHCl2 .
Synthesis Analysis
Heptachloropropane is synthesized from the reaction of chloroform and tetrachloroethylene .Molecular Structure Analysis
The molecular structure of 1,1,1,2,3,3,3-Heptachloropropane is represented by the linear formula C2Cl5CHCl2 .Chemical Reactions Analysis
In terms of chemical reactions, dehydrochlorination of heptachloropropane with a base gives hexachloropropene .Physical And Chemical Properties Analysis
The molar mass of 1,1,1,2,3,3,3-Heptachloropropane is 285.21 g/mol . It has a melting point of 29 °C and a boiling point of 166 °C .科学的研究の応用
環境科学:汚染指標
1,1,1,2,3,3,3-ヘプタクロロプロパン: は、環境研究における汚染追跡のための指標化合物として使用できます。 土壌または地下水サンプルにおけるその存在は、産業プロセスによる汚染を示す可能性があります .
材料科学:先進材料の合成
この化合物は、先進材料の合成に利用されます。 たとえば、耐熱性や耐薬品性を高めた特定の特性を持つポリマーの製造に役立ちます .
分析化学:校正標準物質
分析化学では、1,1,1,2,3,3,3-ヘプタクロロプロパンは、質量分析法の校正標準物質として役立ちます。 これにより、さまざまなサンプル中の塩素化化合物の正確な測定が可能になります .
有機合成:複雑な分子の中間体
これは、より複雑な有機分子の合成における中間体として機能します。 さまざまな有機および無機物質との反応性により、合成化学における貴重な構成ブロックとなっています .
工業プロセス:化学反応
工業プロセスでは、1,1,1,2,3,3,3-ヘプタクロロプロパンは、核技術や電子工学に応用される四塩化ウランや五塩化ニオブなどの化合物を生成する反応に使用されます .
医薬品:研究用化学物質
医薬品では直接使用されませんが、研究環境で、医薬品製造のための新しい合成経路またはプロセスを開発するために使用される可能性があります .
農業:農薬残留物の研究
この化合物は、農業研究で、環境における塩素系農薬の挙動や分解を研究するために使用できます .
安全性とハザード分析
1,1,1,2,3,3,3-ヘプタクロロプロパン: は、安全性とハザード分析においても重要であり、その特性が研究され、その使用に伴う潜在的なリスクを理解し、適切な取扱および廃棄手順を開発するために使用されます .
Safety and Hazards
作用機序
Target of Action
As a chlorinated hydrocarbon, it is likely to interact with lipophilic sites in biological systems .
Mode of Action
It is known that chlorinated hydrocarbons can interfere with the function of various enzymes and proteins, potentially leading to a wide range of biological effects .
Biochemical Pathways
Chlorinated hydrocarbons in general can disrupt cellular processes by interacting with lipids in cell membranes, potentially affecting signal transduction pathways .
Pharmacokinetics
As a chlorinated hydrocarbon, it is likely to be lipophilic and may accumulate in fatty tissues .
Result of Action
Exposure to chlorinated hydrocarbons can lead to a variety of health effects, depending on the specific compound and the extent of exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1,1,2,3,3,3-Heptachloropropane. For example, its stability and reactivity may be affected by temperature and pH. Its efficacy may also be influenced by the presence of other chemicals in the environment .
生化学分析
Biochemical Properties
1,1,1,2,3,3,3-Heptachloropropane plays a role in various biochemical reactions, particularly those involving halogenated hydrocarbons. It interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of xenobiotics. These enzymes catalyze the oxidation of 1,1,1,2,3,3,3-Heptachloropropane, leading to the formation of reactive intermediates. Additionally, this compound can interact with proteins involved in cellular detoxification processes, such as glutathione S-transferases, which facilitate the conjugation of glutathione to the compound, aiding in its excretion .
Cellular Effects
1,1,1,2,3,3,3-Heptachloropropane has significant effects on various cell types and cellular processes. It can disrupt cell signaling pathways by interfering with receptor-ligand interactions and altering the phosphorylation status of key signaling proteins. This compound also affects gene expression by modulating transcription factors and epigenetic markers. Furthermore, 1,1,1,2,3,3,3-Heptachloropropane influences cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 1,1,1,2,3,3,3-Heptachloropropane exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of toxic intermediates. Additionally, 1,1,1,2,3,3,3-Heptachloropropane can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and affect gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,1,2,3,3,3-Heptachloropropane change over time. The compound is relatively stable under standard conditions but can degrade under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to 1,1,1,2,3,3,3-Heptachloropropane in in vitro or in vivo studies has shown that it can lead to chronic toxicity, affecting cellular function and viability .
Dosage Effects in Animal Models
The effects of 1,1,1,2,3,3,3-Heptachloropropane vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, it can lead to severe toxic effects, including liver and kidney damage, neurotoxicity, and immunosuppression. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity .
Metabolic Pathways
1,1,1,2,3,3,3-Heptachloropropane is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form reactive intermediates. These intermediates can undergo further reactions, such as conjugation with glutathione, facilitated by glutathione S-transferases. This metabolic pathway helps in the detoxification and excretion of the compound .
Transport and Distribution
Within cells and tissues, 1,1,1,2,3,3,3-Heptachloropropane is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific transporters or binding proteins. The compound tends to accumulate in lipid-rich tissues, such as adipose tissue and the liver, where it can exert its toxic effects .
Subcellular Localization
1,1,1,2,3,3,3-Heptachloropropane is localized in specific subcellular compartments, which can influence its activity and function. It is often found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, it can localize to mitochondria, affecting mitochondrial function and energy production. Post-translational modifications and targeting signals may direct the compound to these specific compartments .
特性
IUPAC Name |
1,1,1,2,3,3,3-heptachloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl7/c4-1(2(5,6)7)3(8,9)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOUTMTXULWVSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063211 | |
| Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3849-33-0 | |
| Record name | 1,1,1,2,3,3,3-Heptachloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3849-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003849330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




